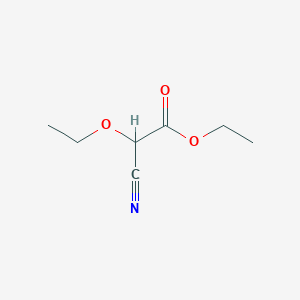

Ethyl 2-cyano-2-ethoxyacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

ethyl 2-cyano-2-ethoxyacetate |

InChI |

InChI=1S/C7H11NO3/c1-3-10-6(5-8)7(9)11-4-2/h6H,3-4H2,1-2H3 |

InChI Key |

BXDZDWBPNBOBFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C#N)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethyl 2 Cyano 2 Ethoxyacetate

Established Synthetic Routes to Alpha-Cyano-Alpha-Alkoxy Esters

The synthesis of α-cyano-α-alkoxy esters, the class of compounds to which ethyl 2-cyano-2-ethoxyacetate belongs, can be achieved through several established methodologies. A common approach involves the reaction of an appropriate α-halo-α-cyanoacetate with an alkoxide. For instance, the reaction of ethyl 2-chloro-2-cyanoacetate with sodium ethoxide would yield the desired this compound.

Another significant route is the Claisen condensation. A notable example is the synthesis of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, which was prepared from p-anisaldehyde and ethyl ethoxyacetate via a Claisen-type condensation. researchgate.net This demonstrates the utility of this reaction type in forming α-alkoxy esters.

Furthermore, α-alkoxy nitriles can serve as precursors. These can be deprotonated to form acyl anion equivalents, which can then react with suitable electrophiles. Subsequent manipulation of the resulting product can lead to the desired α-cyano-α-alkoxy ester. msu.edu

The following table summarizes some established synthetic routes:

| Synthetic Route | General Reaction | Key Intermediates | Reference |

| Alkylation of α-halo-α-cyanoacetates | R-ONa + Cl-CH(CN)-COOEt → R-O-CH(CN)-COOEt + NaCl | α-halo-α-cyanoacetate, alkoxide | N/A |

| Claisen Condensation | Ar-CHO + CH3COOEt → Ar-CH=CH-COOEt | Aldehyde, ester | researchgate.net |

| From α-alkoxy nitriles | R-O-CH(CN)-R' → Deprotonation and reaction | α-alkoxy nitrile | msu.edu |

Precursors and Starting Materials for this compound Synthesis

The primary precursors for the synthesis of this compound are derived from readily available starting materials.

Ethyl Cyanoacetate (B8463686) : This is a fundamental building block. It can be prepared by the esterification of cyanoacetic acid with ethanol (B145695). e3s-conferences.org The reaction conditions for this esterification have been optimized, with factors such as catalyst dosage, reaction time, and temperature influencing the yield. e3s-conferences.org

Ethanol : As the source of the ethoxy group, ethanol is a crucial and widely available precursor.

Halogenating Agents : For routes involving an α-halo-α-cyanoacetate intermediate, a halogenating agent is required to introduce the halogen atom at the α-position of ethyl cyanoacetate.

Ethyl Ethoxyacetate : In the context of Claisen-type condensations, ethyl ethoxyacetate serves as a key precursor. researchgate.net It can be synthesized by the acidification of ethoxyacetic acid and ethanol. researchgate.net

A table of key precursors is provided below:

| Precursor | Role in Synthesis | Common Source/Synthesis | Reference |

| Ethyl Cyanoacetate | Core structure containing the cyano and ester groups | Esterification of cyanoacetic acid and ethanol | e3s-conferences.org |

| Ethanol | Source of the ethoxy group | Widely available industrial chemical | chemsrc.com |

| Ethyl Chloroacetate (B1199739) | Potential starting material for nucleophilic substitution | Commercially available | chemsrc.com |

| Ethoxyacetic acid | Precursor to ethyl ethoxyacetate | Commercially available | chemsrc.com |

| Triethyl orthoformate | Used in the preparation of intermediates like ethyl 2-cyano-3-ethoxyacrylate | Commercially available | google.com |

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction conditions is critical for maximizing the yield and, where applicable, the stereoselectivity of the synthesis of α-cyano-α-alkoxy esters.

For reactions like the esterification to produce ethyl cyanoacetate, a precursor, studies have shown that the choice of catalyst and its concentration, the molar ratio of reactants, temperature, and reaction time are all significant factors. e3s-conferences.org For instance, using silicotungstic acid as a catalyst in the esterification of cyanoacetic acid with ethanol, optimal conditions were found to be a 1:3.5 molar ratio of acid to alcohol, a reaction time of 3.5 hours at 80°C, and a 1.5% catalyst concentration. e3s-conferences.org

In the context of stereoselective synthesis, particularly for related α-alkoxy esters, the choice of base and solvent can be crucial. For example, in the synthesis of α-alkoxy lactams, the use of LiHMDS as a base led to a single diastereomer. umich.edu The 1,4-addition of primary alcohols to γ-alkoxy-α,β-unsaturated esters showed good to excellent syn-selectivity when using NaH to generate the alkoxide in CH2Cl2 at low temperatures. thieme-connect.com

The following table highlights key parameters and their impact on reaction outcomes:

| Parameter | Effect on Reaction | Example | Reference |

| Catalyst | Influences reaction rate and yield | Silicotungstic acid in ethyl cyanoacetate synthesis | e3s-conferences.org |

| Temperature | Affects reaction rate and selectivity | 80°C for optimal ethyl cyanoacetate esterification | e3s-conferences.org |

| Reactant Molar Ratio | Impacts conversion and yield | 1:3.5 molar ratio of cyanoacetic acid to ethanol | e3s-conferences.org |

| Base | Can determine stereochemical outcome | LiHMDS for diastereoselective lactam synthesis | umich.edu |

| Solvent | Influences reaction pathway and selectivity | CH2Cl2 for syn-selective 1,4-addition | thieme-connect.com |

Atom-Economical and Step-Efficient Approaches to the this compound Framework

Modern synthetic chemistry emphasizes the principles of green chemistry, including atom economy and step efficiency. jocpr.com An atom-economical reaction is one that maximizes the incorporation of all atoms from the starting materials into the final product. jocpr.com

Developing atom-economical routes to the this compound framework involves designing syntheses that minimize the formation of byproducts. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. A hypothetical 100% atom-economical approach could involve the direct addition of an ethoxy and a cyano group across a carbon-carbon double bond in an appropriate precursor, although this is a challenging transformation to achieve selectively.

Step-efficient syntheses aim to reduce the number of individual reaction and purification steps. One-pot reactions, where multiple transformations occur in the same reaction vessel, are a prime example of step-efficient processes. For instance, a one-pot synthesis that combines the formation of an intermediate and its subsequent reaction to yield the final product would be highly desirable.

Research into related compounds has highlighted sustainable approaches. For example, a reagentless, 100% atom-economic iodosulfenylation of alkynes has been developed, showcasing the potential for designing highly efficient reactions. rsc.org While not directly applied to this compound, this methodology provides a framework for developing greener synthetic strategies. The use of recyclable coupling reagents, such as o-NosylOXY, also contributes to more sustainable chemical processes by reducing waste. organic-chemistry.org

The table below outlines concepts for improving the efficiency of the synthesis:

| Approach | Description | Potential Application | Reference |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | Designing addition-based synthetic routes. | jocpr.com |

| Step Efficiency | Reducing the number of synthetic steps. | Developing one-pot reaction sequences. | N/A |

| Green Catalysis | Using environmentally benign catalysts. | Employing solid acid catalysts like heteropoly acids. | e3s-conferences.org |

| Recyclable Reagents | Utilizing reagents that can be recovered and reused. | Development of recyclable coupling agents. | organic-chemistry.org |

Advanced Organic Reactions and Transformations of Ethyl 2 Cyano 2 Ethoxyacetate

Reactivity of the Active Methylene (B1212753) Group in Ethyl Cyanoacetate (B8463686)

The methylene (-CH2-) group in ethyl cyanoacetate is positioned between two strong electron-withdrawing groups: a nitrile (-CN) and an ethyl ester (-COOCH2CH3). wikipedia.orgslideshare.net This unique structural arrangement significantly increases the acidity of the alpha-hydrogens, rendering them susceptible to abstraction by a base. easetolearn.comscribd.com The resulting carbanion is stabilized through resonance, with the negative charge delocalized over the adjacent nitrile and carbonyl groups. easetolearn.com This stabilized carbanion is a potent nucleophile and serves as the key reactive intermediate in numerous carbon-carbon bond-forming reactions. wikipedia.orgeasetolearn.com

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a cornerstone reaction of ethyl cyanoacetate, involving the reaction of its active methylene group with aldehydes or ketones. wikipedia.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO), and can be promoted by various systems, including ionic liquids. rsc.orgresearchgate.netresearchgate.net The mechanism commences with the deprotonation of the active methylene group to form a nucleophilic carbanion. scielo.org.mx This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. rsc.orgscielo.org.mx

This reaction is broadly applicable to a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, consistently producing high yields. rsc.orgresearchgate.net The efficiency of the reaction can be dramatically enhanced through methods like microwave irradiation, significantly reducing reaction times. tandfonline.com

| Aldehyde | Catalyst/System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | DABCO/[HyEtPy]Cl–H2O | 50 °C, 5 min | 99% | rsc.org |

| 4-Nitrobenzaldehyde | DABCO/[HyEtPy]Cl–H2O | 50 °C, 5 min | 99% | rsc.org |

| 4-Chlorobenzaldehyde | DABCO/[HyEtPy]Cl–H2O | 50 °C, 10 min | 97% | rsc.org |

| 4-Methoxybenzaldehyde | DABCO/[HyEtPy]Cl–H2O | 50 °C, 20 min | 92% | rsc.org |

| Various Aldehydes | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Room Temp | High Yields | scielo.org.mx |

Michael Additions and Conjugate Additions

The stabilized carbanion of ethyl cyanoacetate can act as a nucleophile (a Michael donor) in conjugate additions to α,β-unsaturated compounds (Michael acceptors). wikipedia.orgwikipedia.orgspcmc.ac.in This reaction, known as the Michael addition, is a powerful method for forming 1,5-dicarbonyl compounds and other valuable synthetic intermediates. wikipedia.orgspcmc.ac.in The reaction involves the 1,4-addition of the carbanion to the unsaturated system. wikipedia.org

A variety of α,β-unsaturated compounds serve as Michael acceptors, including enones, enals, and unsaturated esters. wikipedia.orgspcmc.ac.in

| Michael Acceptor | Catalyst/Conditions | Resulting Product Type | Reference |

|---|---|---|---|

| Diethyl Fumarate | Base-catalyzed | 1,5-diester derivative | wikipedia.org |

| Mesityl Oxide | Base-catalyzed | Dimedone precursor | wikipedia.org |

| Methyl Vinyl Ketone | Base-catalyzed | 1,5-keto-ester derivative | |

| Acrylonitrile | Fe(0) complex | Double Michael addition product |

Alkylation Reactions at the Alpha-Carbon

The nucleophilic carbanion generated from ethyl cyanoacetate readily participates in SN2 reactions with alkyl halides, leading to the alkylation of the alpha-carbon. chemprob.org182.160.97 This reaction allows for the introduction of one or two alkyl substituents at the active methylene position. The choice of base and reaction conditions is crucial for achieving mono- or dialkylation. 182.160.97youtube.com

Systematic studies on the alkylation of ethyl cyanoacetate with various haloalkanes have demonstrated its utility in creating diverse organic structures. For instance, reaction with 1,2-dichloroethane (B1671644) can yield cyclopropane (B1198618) and cyclohexane (B81311) derivatives, while reaction with 1,2,3-trichloropropane (B165214) results in more complex substituted products. chemprob.org The high thermal stability of the nitrile-stabilized anion facilitates challenging alkylations that can form strained carbocyclic systems like cyclopropanes and cyclobutanes. thieme-connect.de

Reactions Involving the Nitrile Functionality

The cyano (C≡N) group of ethyl cyanoacetate is a second major site of reactivity. wikipedia.org The carbon-nitrogen triple bond is strongly polarized, making the carbon atom electrophilic and thus a target for nucleophilic attack. chemistrysteps.comlibretexts.orgopenstax.org

Nucleophilic Additions to the Cyano Group

The nitrile group undergoes addition reactions with various nucleophiles. One of the most common transformations is hydrolysis, which can be catalyzed by either acid or base. chemistrysteps.comlibretexts.orgopenstax.org Under these conditions, the nitrile is first converted to an amide intermediate (cyanoacetamide), which can be isolated or further hydrolyzed to a carboxylic acid derivative. chemistrysteps.comopenstax.orgorgsyn.org

Organometallic reagents, such as Grignard reagents, also add to the electrophilic carbon of the nitrile. The resulting imine intermediate can be hydrolyzed with aqueous acid to yield a ketone. libretexts.org Furthermore, the nitrile group is a key participant in the synthesis of nitrogen-containing heterocycles. For example, it can undergo [3+2] cycloaddition with sodium azide (B81097) to form tetrazole rings. sciforum.net

Reductions of the Nitrile Group to Amines

The nitrile group of ethyl cyanoacetate can be reduced to a primary amine (-CH2NH2), providing a pathway to β-amino acids and other amine-containing molecules. wikipedia.org This transformation can be achieved using several reducing agents. libretexts.org

A powerful and common method is the use of lithium aluminum hydride (LiAlH4) in a non-aqueous solvent like dry ether, followed by an aqueous workup. libretexts.orgopenstax.orglibretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org

Alternatively, catalytic hydrogenation offers an industrially scalable method. This involves reacting the nitrile with hydrogen gas (H2) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. libretexts.orggoogle.com

| Reagent/Catalyst | Solvent/Conditions | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4), then H2O | Dry Ether | Primary Amine | libretexts.orglibretexts.org |

| H2 / Raney Nickel | High Temperature & Pressure | Primary Amine | wikipedia.org |

| H2 / Platinum Catalyst (e.g., Pt/C) | Hydrogen Pressure (e.g., 10 bar) | Primary Amine | google.com |

Nitrile Hydrolysis and Amide/Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in cyanoacetate derivatives is a fundamental transformation that can proceed under either acidic or basic conditions to yield amides as intermediates, and ultimately carboxylic acids. chemguide.co.uklibretexts.org

Partial Hydrolysis to Amides: Selective hydrolysis of the nitrile to an amide is possible under controlled conditions. This transformation is valuable for synthesizing α-ethoxy-α-carbamoylacetate derivatives. While direct studies on Ethyl 2-cyano-2-ethoxyacetate are not prevalent, the conversion of nitriles to amides is typically achieved using milder reaction conditions than those required for full hydrolysis to a carboxylic acid. lumenlearning.com For instance, acid-catalyzed hydration using a stoichiometric amount of water can favor the formation of the amide. libretexts.org

Complete Hydrolysis to Carboxylic Acids: More forceful conditions, such as heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), lead to the complete hydrolysis of the nitrile group to a carboxylic acid. chemguide.co.ukcommonorganicchemistry.com The reaction proceeds through an amide intermediate. libretexts.org

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid solution. The final product is the corresponding dicarboxylic acid derivative, with the nitrogen atom being converted to an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a base like sodium hydroxide. This process, known as saponification, initially yields the salt of the carboxylic acid and ammonia (B1221849). chemguide.co.uk A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Partial Nitrile Hydrolysis | H₂O, Acid catalyst (e.g., H₂SO₄) | Controlled temperature, stoichiometric water | α-ethoxy-α-carbamoylacetate |

| Complete Acidic Hydrolysis | Excess H₂O, Strong Acid (e.g., HCl) | Heat under reflux | α-ethoxy-malonic acid derivative |

| Complete Basic Hydrolysis | Excess Strong Base (e.g., NaOH), then H₃O⁺ | Heat under reflux, followed by acidification | α-ethoxy-malonic acid derivative |

Transformations at the Ester Moiety

The ethyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters, carboxylic acids, or amides.

Transesterification involves the substitution of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For related cyanoacetates, this process is used to synthesize different ester derivatives. A patented process describes the transesterification of methyl cyanoacetate to ethyl cyanoacetate using ethanol (B145695) and a hydrotalcite-like catalyst, achieving high selectivity. google.com A similar strategy could be applied to this compound to introduce a variety of alcohol moieties.

| Alcohol Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Reflux | Mthis compound |

| Isopropanol | Acid or Base | Reflux | Isopropyl 2-cyano-2-ethoxyacetate |

| Benzyl Alcohol | Acid or Base | Reflux | Benzyl 2-cyano-2-ethoxyacetate |

Hydrolysis of the ester function converts this compound into its corresponding carboxylic acid, 2-cyano-2-ethoxyacetic acid. This reaction can be catalyzed by either acids or bases. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with a large excess of water and a strong acid catalyst. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible process where the ester is treated with a strong base like NaOH. chemguide.co.uk This reaction goes to completion and produces the carboxylate salt, which must then be acidified to yield the final carboxylic acid. libretexts.org This method is often preferred due to its irreversibility and easier product separation. chemguide.co.uk

The ester group can react with ammonia or primary/secondary amines to form amides. This nucleophilic acyl substitution reaction typically requires heating. For the closely related ethyl cyanoacetate, reaction with ammonia readily produces cyanoacetamide. wikipedia.org Similarly, this compound would be expected to react with various amines to yield the corresponding N-substituted 2-cyano-2-ethoxyacetamides.

Reactivity of the Ethoxy Group and Related Ether Linkages

The ethoxy group attached directly to the α-carbon is an ether linkage. Generally, ethers are chemically robust and less reactive than esters or nitriles. Cleavage of this C-O bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Under such conditions, other functional groups in the molecule, particularly the ester, would also likely be cleaved. Selective transformation of the α-ethoxy group in the presence of the ester and nitrile functionalities would be challenging and require specialized reagents. Research on the synthesis of ethyl 2-chloro-2-ethoxy-acetate indicates that this α-ethoxy moiety can be stable during transformations at other positions. researchgate.net

Rearrangement Reactions Involving this compound Motifs

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer. wiley-vch.de Common rearrangements like the Beckmann, Pinacol, or Favorskii rearrangements are typically initiated at specific functional groups (e.g., oximes, 1,2-diols, α-halo ketones) that are not present in this compound. masterorganicchemistry.comlibretexts.org

While ylides generated from related compounds can undergo organic-chemistry.orgnih.gov or nih.govresearchgate.net sigmatropic shifts, there is no clear evidence in the provided search results to suggest that this compound itself readily participates in common named rearrangement reactions under standard conditions. researchgate.net The stability of the α-cyano-α-ethoxyacetate framework suggests that specific activation would be required to induce a skeletal rearrangement.

Lossen Rearrangement Pathways Mediated by Derivatives

A significant advancement in the application of this compound derivatives is demonstrated by the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) in mediating the Lossen rearrangement. This process offers a modern, efficient, and racemization-free method for the synthesis of hydroxamic acids and ureas directly from carboxylic acids. researchgate.netcas.czlibretexts.org

The reaction pathway involves the in-situ formation of a hydroxamic acid from a carboxylic acid, which is then converted to an isocyanate via the Lossen rearrangement. The subsequent reaction of the isocyanate with an amine yields the corresponding urea. This one-pot synthesis is notable for its mild reaction conditions and compatibility with common N-protecting groups such as Boc, Fmoc, and Cbz, as well as various OH protecting groups. researchgate.netcas.cz

A key advantage of this methodology is the recyclability of its byproducts, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 4-nitrobenzenesulfonic acid, rendering the process both environmentally friendly and cost-effective. researchgate.netlibretexts.org The reaction proceeds with high yields and without the loss of stereochemical integrity for chiral carboxylic acids. researchgate.net

Table 1: Synthesis of Ureas via 4-NBsOXY-Mediated Lossen Rearrangement researchgate.net

| Carboxylic Acid | Amine | Product Urea | Yield (%) |

| Boc-L-Phenylalanine | Benzylamine | N-(tert-Butoxycarbonyl)-L-phenylalanyl-N'-benzylurea | 92 |

| Fmoc-L-Leucine | Cyclohexylamine | N-((9H-Fluoren-9-yl)methoxycarbonyl)-L-leucyl-N'-cyclohexylurea | 90 |

| Cbz-Glycine | Aniline | N-((Benzyloxy)carbonyl)glycyl-N'-phenylurea | 94 |

| Benzoic acid | 4-Methoxybenzylamine | N-Benzoyl-N'-(4-methoxybenzyl)urea | 88 |

Note: The yields reported are for the one-pot conversion of the carboxylic acid to the corresponding urea.

Chemo- and Regioselective Functionalization Strategies

The unique structural arrangement of this compound, with its lack of an alpha-hydrogen, precludes typical enolate-based alpha-functionalization reactions. Consequently, chemo- and regioselective functionalization strategies must target one of the three distinct functional groups: the nitrile, the ester, or the ethoxy group. The challenge lies in achieving selectivity, as the reactivity of these groups can be similar under various conditions.

While specific literature detailing the comprehensive chemo- and regioselective functionalization of this compound is limited, the reactivity of the individual functional groups can be inferred from the broader knowledge of organic chemistry.

Selective Reactions of the Nitrile Group: The nitrile group can potentially undergo selective reduction or participate in cycloaddition reactions. Catalytic hydrogenation could selectively reduce the nitrile to a primary amine, although careful selection of catalysts and conditions would be necessary to avoid the reduction of the ester group.

Selective Reactions of the Ester Group: The ester group is susceptible to nucleophilic attack. Saponification under basic conditions would lead to the corresponding carboxylate. Alternatively, reaction with specific nucleophiles, such as Grignard reagents or organolithium compounds, could potentially lead to the formation of tertiary alcohols, though the reactivity of the nitrile group would need to be considered.

Selective Reactions of the Ethoxy Group: The ether linkage is generally the most stable of the three functional groups and would require harsh conditions, such as strong acids, for cleavage. This inherent stability suggests that the ethoxy group would likely remain intact during transformations targeting the nitrile or ester functionalities under milder conditions.

Further research is required to fully elucidate and document the specific reagents and conditions that enable the selective functionalization of this compound, which would unlock its full potential as a versatile building block in organic synthesis.

Catalytic Applications and Mechanistic Studies of Ethyl 2 Cyano 2 Ethoxyacetate Derivatives

Ethyl 2-cyano-2-ethoxyacetate in Transition Metal-Mediated Catalysis

The cyano and carbonyl groups within this compound derivatives make them suitable precursors for ligands in transition metal catalysis. These functionalities can be elaborated into more complex chelating systems that effectively coordinate with metal centers, enabling catalytic activity in various organic transformations.

Ligands derived from ethyl 2-cyanoacetate, a close structural analog of this compound, have been shown to form stable complexes with transition metals such as copper(II) and iron(III). rsc.orgipl.ptresearchgate.net A notable class of these ligands are arylhydrazones of ethyl 2-cyanoacetate. For instance, the ligand (E/Z)-4-(2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl)-3-hydroxybenzoic acid has been synthesized and used to prepare copper(II) complexes. rsc.orgipl.pt X-ray diffraction studies have revealed that these ligands can coordinate to the metal center through nitrogen and oxygen atoms. ipl.ptresearchgate.net

The coordination can induce specific stereochemical outcomes, such as the E,Z to E isomerization of the ligand upon interaction with the Cu(II) ion. ipl.pt Similarly, zinc complexes based on ligands with an N2O2-framework incorporating cyanoacrylate functionality have been synthesized and characterized. rsc.org These studies provide insight into the structural possibilities of metal complexes derived from cyanoacetate-based ligands, forming mononuclear species, dimers, or coordination polymers, which are crucial for their subsequent application in catalysis. researchgate.netrsc.org

Complexes of copper(II) and iron(III) with ligands derived from arylhydrazones of ethyl 2-cyanoacetate have demonstrated significant catalytic activity, particularly in oxidation reactions. rsc.orgipl.ptipl.pt These complexes serve as effective catalyst precursors for the solvent-free, microwave-assisted oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. rsc.orgipl.pt

The catalytic system shows high efficiency, with yields reaching up to 99% and turnover numbers (TONs) as high as 4.96 x 10². ipl.pt The reaction conditions, such as temperature and time, have been studied to optimize the catalytic performance. rsc.orgipl.pt These metal-arylhydrazone complexes have been noted for promoting the selective oxidation of alcohols using various oxidizing agents under different atmospheres. researchgate.net While the focus has been on oxidation, the rich coordination chemistry of these compounds suggests potential, though less explored, applications in catalytic reduction reactions.

| Catalyst Precursor | Substrate | Product | Yield (%) | TON | Reference |

| Cu(II) Complex | Primary Alcohols | Aldehydes | 5-99 | up to 4.96 x 10² | ipl.pt |

| Cu(II) Complex | Secondary Alcohols | Ketones | 5-99 | up to 4.96 x 10² | ipl.pt |

| Fe(III) Complex | Primary Alcohols | Aldehydes | 5-99 | up to 4.96 x 10² | ipl.pt |

| Fe(III) Complex | Secondary Alcohols | Ketones | 5-99 | up to 4.96 x 10² | ipl.pt |

Table 1: Performance of Cu(II) and Fe(III) complexes with ethyl 2-cyanoacetate-derived ligands in the microwave-assisted oxidation of alcohols. Data sourced from ipl.pt.

Organocatalytic Transformations Utilizing this compound and its Analogs

Ethyl cyanoacetate (B8463686), a parent compound to this compound, is a widely used substrate in organocatalysis. patsnap.com Its activated methylene (B1212753) group readily participates in a variety of carbon-carbon bond-forming reactions. Organocatalysts, such as amines (e.g., proline, piperidine) and hydrogen-bond donors, effectively activate ethyl cyanoacetate and its derivatives for reactions like Knoevenagel condensations, Michael additions, and multicomponent reactions. mdpi.comresearchgate.netmdpi.com

For example, piperidine (B6355638) is a known catalyst for the reaction of ethyl cyanoacetate with aromatic aldehydes. researchgate.net Similarly, L-proline has been used as a recyclable organocatalyst in aqueous media for three-component reactions involving isatin, malononitrile (B47326) (a related cyano compound), and an amine. researchgate.net These transformations often proceed under mild, environmentally benign conditions, avoiding the use of metal catalysts. mdpi.commdpi.com The reactivity of this compound is expected to be analogous, with the ethoxy group potentially influencing the stereochemical outcome of the reactions. The development of atroposelective reactions catalyzed by chiral Brønsted acids often involves substrates that could be conceptually related to derivatives of ethyl cyanoacetate, highlighting the broad potential of this class of compounds in asymmetric organocatalysis. beilstein-journals.org

Biocatalytic Approaches in Reactions Involving this compound

Biocatalysis offers a powerful and highly selective alternative for transformations involving this compound and its analogs. Enzymes, particularly lipases, have been extensively used for the kinetic resolution of racemic compounds where these cyanoacetate derivatives play a key role.

Alkyl 2-cyanoacetates, including ethyl and isopropyl 2-cyanoacetate, are classified as "activated esters" and serve as efficient acylating agents in the lipase-catalyzed kinetic resolution (KR) of chiral amines and alcohols. researchgate.netnih.govbme.hu The presence of the electron-withdrawing cyano group enhances the reactivity of the ester's carbonyl group, facilitating the acylation reaction. researchgate.netnih.gov

Lipase (B570770) B from Candida antarctica (CALB), often in an immobilized form like Novozym 435, is a highly effective biocatalyst for these stereoselective N-acylations. nih.govmdpi.com Studies comparing various acylating agents have shown that alkyl 2-cyanoacetates and 2-alkoxyacetates often provide superior results in terms of reaction rate and enantioselectivity compared to non-activated esters like ethyl acetate (B1210297). researchgate.net For instance, in the kinetic resolution of racemic amines, isopropyl 2-cyanoacetate and isopropyl 2-ethoxyacetate have been successfully employed, leading to high conversion rates and excellent enantiomeric excess (ee) of the resulting amides. nih.govmdpi.com The choice of the ester's alcohol moiety (e.g., ethyl vs. isopropyl) can also influence the selectivity of the enzymatic process. nih.gov

| Racemic Amine | Acylating Agent | Biocatalyst | Conversion | Product ee | Reference |

| (±)-1-phenylethan-1-amine | Isopropyl 2-cyanoacetate | CaLB N435 | ~50% | >99% | mdpi.com |

| (±)-Heptan-2-amine | Isopropyl 2-cyanoacetate | CaLB-MNPs | Moderate | 99.5% | nih.gov |

| (±)-4-phenylbutan-2-amine | Isopropyl 2-cyanoacetate | CaLB-MNPs | Moderate | 97.9% | mdpi.com |

| (±)-1-phenylethan-1-amine | Isopropyl 2-ethoxyacetate | CaLB-MNPs | Good | >99% | mdpi.com |

Table 2: Selected examples of lipase-catalyzed kinetic resolution of amines using cyanoacetate-based acylating agents. Data sourced from nih.govmdpi.com. CaLB-MNPs refers to Candida antarctica lipase B immobilized on magnetic nanoparticles.

The products obtained from the enzyme-catalyzed kinetic resolution using cyanoacetate derivatives are valuable chiral building blocks for further synthesis. researchgate.netnih.gov The enantiopure amides can be used to produce a variety of important chiral compounds. A key advantage of using cyanoacetates as acylating agents is the synthetic versatility of the resulting N-acylated products, which retain a reactive cyano group that can be further modified. researchgate.netnih.gov

For example, the enantiopure amide derived from the Knoevenagel condensation of (S)-1-phenylethan-1-amine and cyanoacetic acid can be used to synthesize tyrphostins, which are known inhibitors of protein tyrosine kinases. researchgate.net Furthermore, various enantiopure (R)-amides have been synthesized with high enantiomeric excess (ee > 97%) from the kinetic resolution of racemic amines using isopropyl 2-cyanoacetate catalyzed by lipase B from Candida antarctica. mdpi.com These biotransformation processes provide an efficient route to highly enantiopure α-alkylated arylglycines and their corresponding amides, which are important intermediates in the pharmaceutical industry. researchgate.net

Mechanistic Investigations of Catalytic Pathways and Intermediates

The catalytic transformations of this compound and its derivatives are underpinned by intricate mechanistic pathways and the formation of transient intermediates. Detailed studies, often employing a combination of experimental techniques and computational modeling, have begun to shed light on these complex processes. This section delves into the mechanistic investigations of catalytic pathways, focusing on the identification and characterization of key intermediates that govern the outcome of these reactions.

A significant area of investigation has been the palladium-catalyzed α-arylation of cyanoacetate derivatives. The generally accepted mechanism for this transformation involves a catalytic cycle that proceeds through an arylpalladium enolate intermediate. The formation of the carbon-carbon bond in the final product is proposed to occur via reductive elimination from this key intermediate. The structure and reactivity of these arylpalladium complexes, including those derived from enolates, cyanoalkyl, and malonate ions, have been studied to understand how factors like binding mode, as well as electronic and steric parameters, influence the rate and mechanism of the reductive elimination step. researchgate.net

In the context of palladium-catalyzed α-arylation of esters, including cyanoesters, the catalytic cycle is typically initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species. This is followed by the formation of a palladium enolate, which then undergoes reductive elimination to yield the α-aryl ester and regenerate the palladium(0) catalyst. The choice of ligands on the palladium catalyst is crucial and can significantly impact the efficiency of the reaction. Bulky, electron-rich phosphine (B1218219) ligands have been found to be effective for these types of cross-coupling reactions. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have become an invaluable tool for elucidating the intricate details of these catalytic cycles. sumitomo-chem.co.jp DFT calculations can model the energy profiles of reaction pathways, helping to identify the most likely mechanism and the structures of transient intermediates and transition states. nih.gov For instance, in related nickel-catalyzed hydrocyanation reactions, DFT studies have been employed to rationalize the observed selectivity by comparing the energy barriers of different pathways, such as those involving cyano migration versus methylallyl rotation. mdpi.com While specific DFT studies focused solely on this compound derivatives are not extensively documented in the reviewed literature, the principles from related systems provide a strong framework for understanding their reactivity.

Kinetic studies also play a vital role in unraveling reaction mechanisms. By analyzing the rate of reaction under different conditions (e.g., varying concentrations of reactants, catalyst, and ligands), researchers can gain insights into the rate-determining step of the catalytic cycle. For example, in the catalytic asymmetric cyano-ethoxycarbonylation of aldehydes, kinetic experiments, in conjunction with other mechanistic studies, have helped to elucidate the roles of various additives and to propose a putative active species and catalytic cycle. nih.gov

The direct observation or isolation of catalytic intermediates is a challenging but powerful method for confirming a proposed mechanism. In some palladium-catalyzed reactions, it has been possible to isolate and characterize palladium(II) intermediates, providing strong evidence for their involvement in the catalytic cycle. For instance, in the palladium-catalyzed guanylation of anilines, bis(anilino) and bis(guanidino)Pd(II) complexes have been isolated and characterized, supporting their role as intermediates in the catalytic process. beilstein-journals.org

The following table summarizes key aspects of mechanistic investigations into catalytic reactions involving ethyl cyanoacetate derivatives, drawing parallels from closely related systems.

| Catalytic Reaction | Proposed Key Intermediate | Mechanistic Tools | Key Findings |

| Palladium-Catalyzed α-Arylation | Arylpalladium enolate | Mechanistic Studies, Ligand Screening | Reductive elimination from the arylpalladium enolate is the key C-C bond-forming step. researchgate.net The choice of ligand is critical for reaction efficiency. organic-chemistry.orgacs.org |

| Palladium-Catalyzed Cyanation | Arylpalladium cyanide complex | Reagent Screening | Ethyl cyanoacetate can act as a cyanating agent in the presence of a palladium catalyst. nih.gov |

| Enzyme-Catalyzed Kinetic Resolution | Acyl-enzyme intermediate | Kinetic Analysis, Substrate Screening | The structure of the acylating agent, such as isopropyl 2-ethoxyacetate, influences the enantioselectivity of the lipase-catalyzed resolution of amines. mdpi.comuobabylon.edu.iq |

| Asymmetric Cyano-ethoxycarbonylation | Heterobimetallic yttrium-lithium-binaphthoxide complex with coordinated cyanide | Kinetic Studies, in situ IR analysis | The reaction involves a slow initiation step to generate the active nucleophile, LiCN. Additives can significantly affect both the reaction rate and enantioselectivity. nih.gov |

It is important to note that while these studies provide a solid foundation, the specific mechanistic details for reactions of this compound derivatives can vary depending on the exact substrate, catalyst system, and reaction conditions. Further dedicated research, including advanced spectroscopic techniques and computational modeling, will be crucial for a more complete understanding of the catalytic pathways and intermediates involved.

Ethyl 2 Cyano 2 Ethoxyacetate As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Diverse Heterocyclic Compounds

The structural features of ethyl 2-cyano-2-ethoxyacetate make it an excellent precursor for the synthesis of various heterocyclic systems, which are core scaffolds in many biologically active compounds.

Construction of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are a significant class of heterocyclic compounds due to their presence in nucleic acids and their wide range of pharmaceutical applications, including as bactericidal, analgesic, and antitumor agents. scholarsresearchlibrary.combu.edu.eg this compound serves as a key three-carbon fragment in the construction of the pyrimidine ring. bu.edu.eg

A common and efficient method involves the multicomponent condensation reaction of this compound with an aldehyde and a compound containing an N-C-N fragment, such as thiourea (B124793) or guanidine (B92328) nitrate (B79036). scholarsresearchlibrary.comjapsonline.comgrowingscience.comnih.gov For example, the reaction of this compound, various aldehydes, and thiourea in the presence of a catalyst like potassium carbonate can yield 6-aryl-5-cyano-2-thiouracil derivatives. nih.gov Similarly, reacting aromatic aldehydes, ethyl cyanoacetate (B8463686), and guanidine nitrate in an aqueous medium with piperidine (B6355638) as a catalyst produces 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles in excellent yields. scholarsresearchlibrary.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Ethyl cyanoacetate, Aldehyde, Thiourea | K2CO3 | 6-aryl-5-cyano-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | growingscience.com |

| Ethyl cyanoacetate, Aromatic aldehyde, Guanidine nitrate | Piperidine, Water, Reflux | 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile | scholarsresearchlibrary.com |

| Ethyl cyanoacetate, Aldehyde, Thiourea | Sodium ethoxide | 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | japsonline.com |

Formation of Pyrazole (B372694) and Thiazole (B1198619) Scaffolds

Pyrazole Derivatives: Pyrazoles are another important class of heterocycles with diverse biological activities. mdpi.compreprints.org this compound can be a precursor for pyrazole synthesis. One method involves its reaction with hydrazine (B178648) hydrate (B1144303). For instance, ethyl 2-cyano-3-ethoxyacrylate, a derivative of this compound, reacts with hydrazine hydrate to form ethyl 3-amino-1H-pyrazole-4-carboxylate. google.com In another example, a hydrazino derivative formed from a complex starting material reacts with ethyl 2-cyano-3-ethoxyacetate to yield a substituted pyrazole. researchgate.net

Thiazole Derivatives: Thiazole rings are present in many commercially available drugs. researchgate.net The Cook-Heilbron thiazole synthesis allows for the formation of 5-aminothiazoles from α-aminonitriles or aminocyanoacetates and various sulfur-containing reagents. wikipedia.org Specifically, ethyl aminocyanoacetate, a related compound, reacts with dithiophenylacetic acid to form 5-amino-4-carbethoxy-2-benzylthiazole. wikipedia.org More directly, ethyl cyanoacetate can be used in tandem reactions to produce new thiazole derivatives. researchgate.net

| Heterocycle | Key Reactants | Product Example | Reference |

| Pyrazole | Ethyl 2-cyano-3-ethoxyacrylate, Hydrazine hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | google.com |

| Thiazole | Ethyl aminocyanoacetate, Dithiophenylacetic acid | 5-amino-4-carbethoxy-2-benzylthiazole | wikipedia.org |

Annulation Reactions for Fused Heterocyclic Systems

This compound is also instrumental in annulation reactions to create fused heterocyclic systems, which are polycyclic structures containing at least one heterocyclic ring. These complex molecules often exhibit significant biological properties. jchr.org

For example, it is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives through multicomponent reactions. preprints.org It has also been employed in the synthesis of 5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine derivatives. In this synthesis, a hydrazino derivative of the benzothienopyrimidine is reacted with ethyl 2-cyano-3-ethoxyacetate to form a fused pyrazole system. researchgate.netresearchgate.net Furthermore, ethyl 2-cyano-4,4-dimethoxybutanoate, prepared from ethyl 2-cyanoacetate, is a key intermediate in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a fused pyrimidine derivative. google.com

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine ring. They are of interest due to their wide range of biological activities. nih.govresearchgate.netorientjchem.org While direct synthesis from this compound is less common, related structures are employed. For instance, the first synthesis of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was achieved by reacting cyanogen (B1215507) with anthranilic acid. nih.govorientjchem.org Modern methods often involve the condensation of substituted anilines with reagents like ethyl cyanoacetate under basic conditions to form precursors that can be cyclized into quinazoline scaffolds.

Precursor for the Synthesis of Amino Acids and Related Chiral Molecules

This compound and its derivatives are valuable starting materials for the synthesis of non-proteinogenic amino acids and other chiral molecules. These compounds are crucial in drug discovery and development.

The presence of a nitrile group allows for its conversion into an amino group, while the ester can be hydrolyzed to a carboxylic acid, forming the core structure of an amino acid. For example, ethyl 2-chloro-2-ethoxy-acetate, a related compound, can be converted to intermediates that, through thermolysis of 3-carboxypyrazolines, yield β-amino acids after hydrolysis. researchgate.net Furthermore, this compound itself is noted as a starting material in some synthetic routes towards 2-aminoimidazole derivatives, which are precursors to certain amino acids. arizona.edu

The synthesis of chiral molecules often involves asymmetric induction. For instance, in the total synthesis of (20S)-Camptothecins, a key chiral intermediate is produced from a derivative of this compound. The process involves a diastereoselective ethylation and fractional crystallization to obtain the desired optically active compound. mdpi.com Additionally, lipase-catalyzed kinetic resolution of amines can be achieved using activated esters like isopropyl 2-ethoxyacetate, a related compound, as an acylating agent, highlighting the utility of such structures in obtaining enantiomerically pure molecules. researchgate.netuobabylon.edu.iqresearchgate.net

Development and Application of Novel Coupling Reagents

In peptide synthesis and other amide bond-forming reactions, coupling reagents are essential to facilitate the reaction and prevent racemization. Ethyl 2-cyano-2-hydroxyiminoacetate, also known as Oxyma, is a derivative of this compound and has emerged as a superior coupling additive. biosyn.comnih.gov

Oxyma is considered an excellent and non-explosive alternative to traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt). biosyn.comnih.gov It effectively suppresses racemization and enhances the efficiency of peptide coupling. biosyn.com A notable development is the creation of ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), a novel coupling reagent derived from Oxyma. organic-chemistry.orgniscpr.res.in This reagent is not only highly efficient for the racemization-free synthesis of peptides, amides, hydroxamates, and esters but is also recyclable. The byproducts of the coupling reaction, Oxyma and 2-nitrobenzenesulfonic acid, can be easily recovered and reused to regenerate o-NosylOXY, making the process more cost-effective and environmentally friendly. organic-chemistry.org

The development of such reagents showcases the evolution of this compound's core structure into advanced tools for modern organic synthesis, addressing key challenges in efficiency, safety, and sustainability.

Integration of this compound into Multicomponent Reaction Strategies for Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While the versatile building block ethyl cyanoacetate is widely employed in a variety of MCRs for the synthesis of diverse heterocyclic scaffolds, including pyridines, pyrimidines, and pyrazoles, specific and detailed research on the integration of its close analog, This compound , into such strategies is not extensively documented in publicly available scientific literature. scholarsresearchlibrary.comjmaterenvironsci.comnih.govlongdom.orgsemanticscholar.orgajol.infonih.govpreprints.orgresearchgate.netresearchgate.netnih.govresearchgate.netbeilstein-journals.orgekb.egnih.gov

The structural difference, the presence of an additional ethoxy group on the α-carbon, significantly alters the reactivity of the central methylene (B1212753) group. In ethyl cyanoacetate, this methylene group is acidic and serves as a key reactive site for condensations and Michael additions. The substitution of one of these acidic protons with an ethoxy group in This compound changes its electronic and steric properties, which would in turn influence its reactivity profile in traditional MCRs like the Biginelli or Hantzsch reactions. wikipedia.orgresearchgate.net

For instance, the typical mechanism of the Biginelli reaction involves the initial condensation of an aldehyde with a β-ketoester, a role often played by ethyl acetoacetate (B1235776) or similar compounds. wikipedia.org The active methylene group of ethyl cyanoacetate can also participate in related reactions. However, the absence of an acidic proton on the α-carbon of This compound would prevent it from participating in the initial condensation step of many classical MCRs in the same manner as its unsubstituted counterpart.

Similarly, the successful application of ethyl cyanoacetate in four-component reactions to produce highly functionalized pyridines underscores the importance of the reactive methylene unit. semanticscholar.orgajol.infonih.gov These reactions often proceed through a series of condensations and cyclizations where the nucleophilic character of the methylene carbon is crucial. The steric hindrance and altered electronics due to the α-ethoxy group in This compound would likely necessitate the development of novel catalytic systems or reaction conditions to facilitate its incorporation into MCRs.

While there is a lack of specific examples in the scientific literature detailing the successful integration of This compound as a primary building block in well-established multicomponent reactions for the synthesis of complex heterocyclic molecules, its unique structure suggests potential for novel reactivity. Future research may explore its use in less traditional MCRs or in the development of new reaction methodologies where its specific electronic and steric properties can be leveraged to create unique molecular architectures.

Theoretical and Computational Chemistry Approaches to Ethyl 2 Cyano 2 Ethoxyacetate

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies provide fundamental insights into the electronic structure and reactivity of molecules like ethyl 2-cyano-2-ethoxyacetate. These computational methods, rooted in quantum mechanics, allow for the detailed analysis of molecular orbitals, charge distribution, and other electronic properties that govern chemical behavior.

The reactivity of this compound is significantly influenced by the presence of electron-withdrawing cyano and ester groups attached to the same carbon atom. This structural feature enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netmdpi.com Computational techniques such as Density Functional Theory (DFT) are powerful tools for quantifying these electronic effects. cecam.org DFT calculations can map the electron density and electrostatic potential, revealing regions of the molecule that are electron-rich or electron-deficient. For instance, the nitrogen atom of the cyano group and the oxygen atoms of the ester and ethoxy groups are expected to have a high electron density, while the carbonyl carbon and the carbon atom bonded to the cyano and ethoxy groups would be relatively electron-poor.

Natural Population Analysis (NPA) and the analysis of the Electron Localization Function (ELF) are specific quantum chemical methods that can provide a more detailed picture of the charge distribution and bonding within the molecule. mdpi.com These analyses help in understanding the nature of the chemical bonds and the localization of electrons, which are crucial for predicting how the molecule will interact with other reagents.

Furthermore, Conceptual Density Functional Theory (CDFT) offers a framework to understand and predict chemical reactivity through global and local reactivity descriptors. cecam.orgmdpi.com These descriptors, such as electronic chemical potential, chemical hardness, and the Fukui function, are derived from the molecule's electronic structure and can be used to predict the most likely sites for electrophilic or nucleophilic attack. chemrevlett.com For this compound, these calculations would likely confirm the high electrophilicity of the carbonyl carbon.

The table below summarizes key electronic properties of this compound that can be determined using quantum chemical methods.

| Property | Description | Significance for Reactivity |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy and shape of HOMO and LUMO are crucial for predicting reactivity in many chemical reactions. |

| Natural Bond Orbital (NBO) Charges | A method for calculating the charge distribution among atoms. | Provides a quantitative measure of the partial charges on each atom, indicating electrophilic and nucleophilic sites. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. mdpi.comsumitomo-chem.co.jp By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. bath.ac.uk This allows for a deep understanding of the reaction pathway and the factors that control its rate and selectivity.

For reactions involving this compound, such as its use as an acylating agent, computational methods can model the step-by-step process of bond breaking and bond formation. researchgate.netresearchgate.net For example, in the acylation of an amine, calculations can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.

Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost. sumitomo-chem.co.jp By performing geometry optimizations, chemists can locate the minimum energy structures of reactants and products, as well as the saddle points corresponding to transition states. The energy difference between the reactants and the transition state gives the activation energy, a key parameter that determines the reaction rate.

The following table outlines the key aspects of a reaction mechanism that can be elucidated through computational studies.

| Aspect of Reaction Mechanism | Computational Method | Information Obtained |

| Reaction Pathway | Potential Energy Surface (PES) Scan | Identifies the sequence of elementary steps from reactants to products. |

| Transition State Geometry | Transition State Optimization | Determines the three-dimensional structure of the highest energy point along the reaction coordinate. |

| Activation Energy | Frequency Calculation at Transition State | Provides the energy barrier that must be overcome for the reaction to occur, which is related to the reaction rate. |

| Reaction Intermediates | Geometry Optimization | Identifies any stable species that are formed and consumed during the reaction. |

Recent advancements in computational methods, including the development of more accurate functionals and the ability to model increasingly complex systems, have greatly enhanced the reliability of mechanistic predictions. rsc.org These computational discoveries provide valuable insights that complement and guide experimental studies. sumitomo-chem.co.jp

Tautomeric Equilibria and Conformational Analysis of Derivatives

The principles of tautomeric equilibria and conformational analysis, while not extensively documented specifically for this compound in the provided search results, can be applied to its derivatives. For instance, derivatives of this compound could potentially exhibit tautomerism depending on the substituents. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton.

Computational methods are highly effective in studying tautomeric equilibria. By calculating the relative energies of the different tautomeric forms, it is possible to predict which tautomer will be more stable and therefore predominate at equilibrium. The stability of tautomers is influenced by factors such as bond energies, resonance, and intramolecular hydrogen bonding.

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is also crucial for understanding the properties and reactivity of this compound derivatives. The presence of rotatable bonds, such as the C-C and C-O single bonds, allows the molecule to adopt various conformations.

Computational techniques like molecular mechanics and quantum chemical methods can be used to explore the conformational landscape of a molecule. These methods can calculate the potential energy as a function of dihedral angles, allowing for the identification of stable conformers (energy minima) and the energy barriers between them.

The following table illustrates the types of analyses that can be performed for derivatives of this compound.

| Analysis Type | Description | Key Parameters Determined |

| Tautomeric Equilibrium | Study of the interconversion of isomers that differ in the position of a proton and a double bond. | Relative energies of tautomers, equilibrium constant. |

| Conformational Analysis | Exploration of the different spatial arrangements of a molecule due to rotation about single bonds. | Dihedral angles of stable conformers, rotational energy barriers. |

For a hypothetical derivative, such as one where the ethoxy group is replaced by a hydroxyl group, keto-enol tautomerism would be possible. Computational studies could predict the relative stability of the keto and enol forms. Similarly, for derivatives with flexible side chains, conformational analysis would be essential to determine the preferred three-dimensional structure.

Predictive Modeling for Novel Reactivity and Selectivity

Predictive modeling, powered by computational chemistry, is a frontier in chemical research that aims to forecast the reactivity and selectivity of molecules in novel reactions. rsc.org For this compound, this involves using theoretical models to design new synthetic applications and to predict the outcomes of reactions with a high degree of accuracy.

One of the key areas where predictive modeling can be applied is in the development of new catalytic reactions. By modeling the interaction of this compound with a catalyst, it is possible to understand the factors that control the reaction's efficiency and selectivity. For example, in enzyme-catalyzed reactions, molecular docking studies can predict how the molecule binds to the active site of the enzyme. tandfonline.com This information can then be used to design mutants of the enzyme with improved properties or to identify new substrates for the enzyme.

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. sciepub.com These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. By developing a QSAR model for derivatives of this compound, it would be possible to predict the reactivity of new, unsynthesized compounds. This can significantly accelerate the discovery of molecules with desired properties.

The table below highlights some of the predictive modeling approaches that can be applied to this compound.

| Modeling Approach | Application | Predicted Outcome |

| Molecular Docking | Enzyme catalysis, receptor binding | Binding affinity, preferred binding mode. tandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of reactivity for a series of derivatives | Reaction rates, equilibrium constants, biological activity. sciepub.com |

| Reaction Informatics | Analysis of large datasets of chemical reactions | Identification of new reaction pathways, prediction of reaction outcomes. |

The ultimate goal of predictive modeling is to move from a trial-and-error approach to a more rational design of chemical reactions and functional molecules. As computational methods continue to improve in accuracy and efficiency, their role in predicting and discovering novel reactivity and selectivity will become even more prominent.

Advanced Spectroscopic Characterization of Ethyl 2 Cyano 2 Ethoxyacetate and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, and advanced techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of ethyl 2-cyano-2-ethoxyacetate. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques offer a complete picture of the molecule's connectivity and spatial arrangement. ipb.ptresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For a related compound, ethyl (ethoxymethylene)cyanoacetate, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the ethoxy and methylene (B1212753) protons. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Data for the related ethyl cyanoacetate (B8463686) shows characteristic peaks for the nitrile, carbonyl, methylene, and methyl carbons. chemicalbook.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Cyanoacetate Compounds

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Assignment |

| Ethyl (ethoxymethylene)cyanoacetate chemicalbook.com | CDCl₃ | ¹H | 8.03 | =CH |

| 4.37 | OCH₂ (ester) | |||

| 4.27 | OCH₂ (ether) | |||

| 1.45 | CH₃ (ether) | |||

| 1.33 | CH₃ (ester) | |||

| Ethyl cyanoacetate chemicalbook.com | - | ¹³C | 163.1 | C=O |

| 115.6 | C≡N | |||

| 62.9 | OCH₂ | |||

| 25.1 | CH₂CN | |||

| 14.0 | CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule provides a "fingerprint" based on the vibrational frequencies of its bonds. For cyano-containing compounds, the nitrile group (C≡N) exhibits a characteristic sharp absorption band. The NIST WebBook provides IR spectral data for the related compound ethyl 2-cyanoacetoacetate. nist.gov The IR spectrum of ethyl cyanoacetate also shows characteristic absorptions for the C=O and C-O bonds of the ester group. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile group (C≡N) in organic compounds typically shows a strong and distinct Raman signal in the range of 2100-2300 cm⁻¹. researchgate.net For instance, acetonitrile (B52724) exhibits a Raman band for the -C≡N group at 2256 cm⁻¹. researchgate.net This makes Raman spectroscopy an excellent tool for confirming the presence of the cyano group in this compound and its derivatives. spectrabase.com

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Raman | 2100-2300 | researchgate.net |

| Nitrile (C≡N) | IR | ~2250 | nist.gov |

| Carbonyl (C=O) | IR | ~1750 | nist.gov |

| Ether (C-O) | IR | ~1100-1300 | nist.gov |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 157.17 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₇H₁₁NO₃). biosynth.com

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage adjacent to the carbonyl group. libretexts.org The presence of the cyano and ethoxy groups on the same carbon atom would likely lead to characteristic fragmentation patterns that could be analyzed to confirm the structure. The study of fragmentation pathways of related dicyano compounds has been used to understand tautomeric equilibria. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography is an indispensable tool for determining the precise three-dimensional structure of its solid derivatives. This technique provides definitive information on bond lengths, bond angles, and stereochemistry.

For example, a single-crystal X-ray diffraction study was conducted on a cyclohexylidene derivative, ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. nih.gov This analysis revealed the chair conformation of the cyclohexane (B81311) ring and the specific orientation of the various substituents. nih.gov Such studies are crucial for understanding the steric and electronic effects that govern the reactivity and properties of these molecules. The crystal structure of other derivatives, such as (R)-2-Cyano-N-(1-phenylethyl)acetamide, has also been determined, providing detailed structural parameters. researchgate.net

In Situ Spectroscopic Monitoring of Chemical Transformations

Monitoring chemical reactions in real-time provides valuable mechanistic insights and helps to optimize reaction conditions. In situ spectroscopic techniques are ideal for this purpose.

Raman Spectroscopy: Due to its ability to probe reactions in solution without the need for sample extraction, in situ Raman spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. For instance, it has been used to monitor the Knoevenagel condensation and Biginelli cyclocondensation reactions in continuous-flow systems. beilstein-journals.org By tracking the intensity of characteristic Raman bands of reactants, intermediates, and products over time, one can determine reaction kinetics and identify transient species.

The use of this compound as a reactant in the synthesis of various heterocyclic compounds, such as pyrazole (B372694) derivatives, highlights its importance in organic synthesis. researchgate.net Monitoring these transformations spectroscopically would provide a deeper understanding of the reaction pathways.

Green Chemistry Principles in the Context of Ethyl 2 Cyano 2 Ethoxyacetate Chemistry

Atom Economy and Waste Minimization in Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. skpharmteco.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. chemistry-teaching-resources.comstudypulse.au In practice, many reactions, particularly substitution and elimination reactions, have lower atom economies and produce significant waste. chemistry-teaching-resources.com

Improving atom economy often involves redesigning the synthesis to favor addition and rearrangement reactions over substitutions and eliminations. chemistry-teaching-resources.com For example, a process for producing Ibuprofen was redesigned to a three-step synthesis with a 77.4% atom economy, a significant improvement over the original six-step process with 40.1% atom economy, thereby reducing waste and cost. chemistry-teaching-resources.comgreenchemistry-toolkit.org Similar strategic redesigns in the synthesis of Ethyl 2-cyano-2-ethoxyacetate and its derivatives can lead to more sustainable processes.

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Description | Typical Atom Economy | Waste Generation |

| Addition | Reactants combine to form a single product. | 100% studypulse.au | Minimal to none |

| Rearrangement | A molecule's structure is rearranged. | 100% chemistry-teaching-resources.com | Minimal to none |

| Substitution | Part of one molecule is replaced by another atom or group. | <100% | Byproducts are formed. |

| Elimination | A molecule splits into two or more smaller molecules. | <100% chemistry-teaching-resources.com | Significant byproducts |

Design of Less Hazardous Synthetic Methods and Reagents

A core principle of green chemistry is the design of synthetic routes that use and generate substances with minimal toxicity to humans and the environment. This involves avoiding hazardous reagents and byproducts. organic-chemistry.org

In the context of this compound chemistry, this principle is evident in the development of coupling reagents. For example, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate has been developed as a coupling reagent that avoids the drawbacks of many traditional methods, which often generate undesired byproducts that are difficult to remove. niscpr.res.in Similarly, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) is used as a recyclable reagent for synthesizing hydroxamic acids and ureas, avoiding toxic reagents and harsh conditions. organic-chemistry.org The byproducts of this method, Oxyma and 4-nitrobenzenesulfonic acid, can be recovered and reused, further enhancing its sustainability. organic-chemistry.org

The synthesis of related compounds also provides insights. For instance, the preparation of 2,6-dichloropurine, which can involve hazardous reagents, has been improved by using direct chlorination with phosphorus oxychloride and a weak nucleophilic organic base, creating a more viable industrial process. acs.org

Use of Safer Solvents and Reaction Conditions

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large percentage of the mass and life cycle environmental impacts. skpharmteco.com The fifth principle of green chemistry advocates for making auxiliary substances like solvents unnecessary or innocuous. skpharmteco.com

Research into greener syntheses often focuses on replacing hazardous solvents like DMF, NMP, and CH2Cl2 with safer alternatives. skpharmteco.com For the synthesis of this compound and its derivatives, exploring alternative solvent systems is a key area for green chemistry application. For example, a synthesis of 1,2,4-oxadiazoles utilizes a microwave-assisted method that is both environmentally friendly and cost-effective, in part due to the reaction conditions. niscpr.res.in

Development of Catalytic and Biocatalytic Processes for Sustainability

Catalytic reagents are superior to stoichiometric reagents as they can carry out a reaction multiple times, reducing waste and often allowing for milder reaction conditions. chemistry-teaching-resources.com Biocatalysts, such as enzymes, offer high selectivity and operate under mild conditions, making them particularly attractive for sustainable synthesis. uniovi.es

In the context of this compound chemistry, derivatives are used in catalytic processes. Ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate itself acts as a catalyst and a dehydrating agent in the synthesis of 1,2,4-oxadiazoles. niscpr.res.in This dual role improves the efficiency of the process.

Biocatalysis has been successfully employed for the synthesis of chiral compounds related to this compound. For example, lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are used for the kinetic resolution of amines using activated esters like isopropyl 2-ethoxyacetate as acylating agents. researchgate.netresearchgate.net Nitrilases and amidases are other classes of enzymes that can transform nitriles into valuable carboxylic acids and amides under mild conditions. researchgate.net For instance, the microbial whole-cell catalyst Rhodococcus erythropolis AJ270 can hydrolyze β-amino-β-phenyl-propionitrile derivatives with varying efficiency and enantioselectivity. researchgate.net

The development of biocatalytic routes for key pharmaceutical intermediates, such as the synthesis of ethyl (R)-4-cyano-3-hydroxybutyric acid using a ketoreductase, demonstrates the power of this approach to create complex molecules sustainably. mdpi.comacs.org

Table 2: Examples of Catalytic Processes in Organic Synthesis

| Catalyst Type | Example Application | Advantages |

| Homogeneous Catalyst | RuCl3 for alcohol oxidation acs.org | High activity and selectivity. |

| Heterogeneous Catalyst | Raney-nickel for hydrogenation | Ease of separation and recycling. |

| Biocatalyst (Enzyme) | Lipase for kinetic resolution researchgate.netresearchgate.net | High enantioselectivity, mild conditions. |

| Organocatalyst | ortho-NosylOXY for 1,2,4-oxadiazole (B8745197) synthesis niscpr.res.in | Metal-free, often less toxic. |

Utilization of Renewable Feedstocks and Sustainable Pathways

The twelfth principle of green chemistry encourages the use of renewable raw materials and feedstocks whenever technically and economically feasible. greenchemistry-toolkit.org Biomass, including lignocellulose, carbohydrates, oils, and terpenes, is a prime candidate to replace petroleum as a feedstock for the chemical industry. greenchemistry-toolkit.orgnrel.govrsc.org

While direct synthesis of this compound from renewable feedstocks is not widely reported, its precursors could potentially be derived from bio-based sources. For example, ethanol (B145695), a component of this compound, is readily produced by fermentation of sugars from sources like corn, sugarcane, or cellulose. greenchemistry-toolkit.org Lignocellulose, a complex polymer found in plant cell walls, can be broken down into valuable aromatic compounds and other chemical building blocks. nih.goviiasa.ac.atnih.gov Research is ongoing to develop efficient biorefinery processes to convert this abundant resource into a wide range of chemicals. nih.govnih.gov

The synthesis of ethyl ethoxyacetate, a related compound, starts from ethyl chloroacetate (B1199739) and ethanol, both of which can have renewable origins. google.comchemicalbook.com As biorefinery technologies advance, it is conceivable that pathways to produce key intermediates like ethyl cyanoacetate (B8463686) and its derivatives from renewable sources will become more viable, further enhancing the sustainability of products derived from them. wikipedia.org

Emerging Research Directions and Future Perspectives in Ethyl 2 Cyano 2 Ethoxyacetate Chemistry

Integration with Flow Chemistry Methodologies for Continuous Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.govbeilstein-journals.org While specific studies on the continuous synthesis of Ethyl 2-cyano-2-ethoxyacetate are not yet prevalent, the principles of flow chemistry have been successfully applied to structurally similar compounds, suggesting a strong potential for its adoption. researchgate.netacs.org

Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities compared to batch methods. nih.govbeilstein-journals.org For instance, reactions that might take hours in a batch reactor can sometimes achieve full conversion in minutes under flow conditions. beilstein-journals.org This accelerated reaction rate is due to the high surface-area-to-volume ratio in microreactors, which facilitates rapid heat and mass transfer. researchgate.net Furthermore, the automation capabilities of flow systems allow for streamlined optimization and production with minimal manual intervention. researchgate.net The synthesis of related cyanoacetate (B8463686) derivatives and other fine chemicals has demonstrated the feasibility and benefits of this technology, paving the way for its application to this compound. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Nature | Discontinuous, step-by-step | Uninterrupted, continuous stream |